molecular formula C10H10O B1602981 6-Methoxy-1H-indene CAS No. 3469-08-7

6-Methoxy-1H-indene

Cat. No.: B1602981
CAS No.: 3469-08-7
M. Wt: 146.19 g/mol
InChI Key: HEUZFDDFOXBWAM-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxy group at the sixth position of the indene structure introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indene typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 6-Methoxy-2,3-dihydro-1H-indene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methoxy-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indene involves its interaction with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Indene: The parent compound without the methoxy group.

    6-Hydroxy-1H-indene: Similar structure with a hydroxyl group instead of a methoxy group.

    6-Methyl-1H-indene: Similar structure with a methyl group instead of a methoxy group.

Comparison:

    6-Methoxy-1H-indene vs. Indene: The methoxy group in this compound increases its electron-donating ability, making it more reactive in electrophilic substitution reactions.

    This compound vs. 6-Hydroxy-1H-indene: The methoxy group is less reactive than the hydroxyl group, leading to different reactivity patterns and biological activities.

    This compound vs. 6-Methyl-1H-indene: The methoxy group introduces oxygen, which can participate in hydrogen bonding and other interactions, unlike the methyl group.

Properties

IUPAC Name

6-methoxy-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZFDDFOXBWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623007
Record name 6-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-08-7
Record name 6-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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